3-Aminohexan-2-one;hydrochloride
Description
3-Aminohexan-2-one hydrochloride is an organic compound characterized by a ketone group at position 2, an amino group at position 3, and a hydrochloride salt. Based on the provided evidence, the substituted variant (S)-3-amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS: 54518-92-2) is described with the following properties:
- Molecular Formula: C₇H₁₅Cl₂NO
- Molecular Weight: 199.91 g/mol
- Structural Features: A hexanone backbone with stereospecific (S)-configuration. Substituents: Chloro group at position 1, methyl group at position 5 .
- Applications: Primarily used in life science research, including drug discovery and biochemical studies .
Properties
CAS No. |
21419-29-4 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-aminohexan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-6(7)5(2)8;/h6H,3-4,7H2,1-2H3;1H |
InChI Key |
BZKHUXOBPKTYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminohexan-2-one;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminohexan-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of 3-Aminohexan-2-one;hydrochloride often involves large-scale synthesis using optimized reaction conditions. This may include the use of specific catalysts, temperature control, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminohexan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Aminohexan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Aminohexan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrochloride group can enhance the solubility and stability of the compound, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares structural features, molecular properties, and applications of 3-aminohexan-2-one hydrochloride with analogous compounds:
Key Differences and Similarities
Backbone Complexity: 3-Aminohexan-2-one hydrochloride has a linear aliphatic chain, whereas compounds like MXE and 3-Fluoro Deschloroketamine feature cyclic (cyclohexanone) or aromatic backbones, enhancing their receptor-binding affinity . (S)-2-Aminoheptan-3-one hydrochloride shares a linear structure but has a longer carbon chain, altering solubility and metabolic stability .
Aromatic substituents (e.g., methoxyphenyl in MXE) improve lipophilicity and CNS penetration, making them suitable for neuropharmacological studies .
Stereochemistry: Both (S)-3-aminohexan-2-one hydrochloride and (S)-2-aminoheptan-3-one hydrochloride exhibit stereospecificity, which is critical for chiral recognition in biological systems .
Applications: 3-Aminohexan-2-one derivatives are primarily research tools, while MXE and 3-Fluoro Deschloroketamine have broader applications in neuroscience and forensic toxicology due to their psychoactive properties .
Research Findings and Data
Physicochemical Properties
- Solubility: Linear aliphatic compounds (e.g., 3-aminohexan-2-one hydrochloride) generally exhibit higher water solubility than aromatic analogs due to reduced hydrophobicity .
- Stability: Halogenated derivatives (e.g., chloro-substituted 3-aminohexan-2-one) show enhanced stability under acidic conditions, as noted in synthesis protocols for related compounds .
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